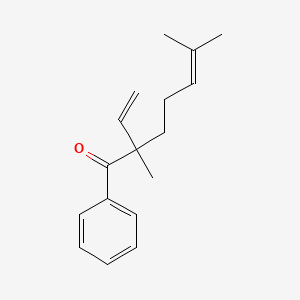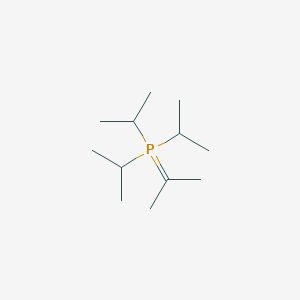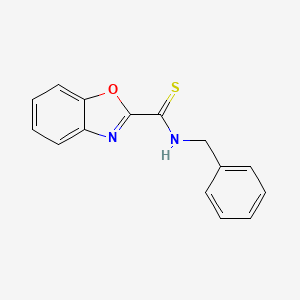
2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a tert-butyl group attached to a cyclohexyl ring, which is further connected to a chloronaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione typically involves the following steps:
Formation of 4-tert-Butylcyclohexanol: This intermediate is prepared by the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and hydrogen chloride or sulfuric acid.
Cyclization and Chlorination: The 4-tert-butylcyclohexanol is then subjected to cyclization and chlorination reactions to form the desired naphthoquinone structure.
Industrial Production Methods: Industrial production methods for this compound may involve the use of biocatalytic routes, which offer high specificity and enantioselectivity under physiological conditions . These methods often employ carbonyl reductase (CRED) enzymes for the reduction of prochiral ketones, followed by further chemical transformations.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced forms.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and heteropolyacids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include various quinones, hydroquinones, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound undergoes extensive alkyl hydroxylation, primarily catalyzed by cytochrome P450 enzymes, leading to the formation of active metabolites. These metabolites can interact with various cellular components, exerting their effects through different biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
2-(4-tert-Butylcyclohexyl)-3-hydroxy-1,4-naphthoquinone: This compound shares a similar naphthoquinone structure but with a hydroxyl group instead of a chlorine atom.
4-tert-Butylcyclohexyl acetate: Although structurally different, it shares the tert-butylcyclohexyl moiety.
Uniqueness: 2-(4-tert-Butylcyclohexyl)-3-chloronaphthalene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
94015-43-7 |
|---|---|
Molekularformel |
C20H23ClO2 |
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
2-(4-tert-butylcyclohexyl)-3-chloronaphthalene-1,4-dione |
InChI |
InChI=1S/C20H23ClO2/c1-20(2,3)13-10-8-12(9-11-13)16-17(21)19(23)15-7-5-4-6-14(15)18(16)22/h4-7,12-13H,8-11H2,1-3H3 |
InChI-Schlüssel |
VGOLVCRNSNMISX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)








![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)
